(2-Methoxynaphthalen-1-yl)methanamine
CAS No.: 136402-93-2
Cat. No.: VC21224079
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 136402-93-2 | 
|---|---|
| Molecular Formula | C12H13NO | 
| Molecular Weight | 187.24 g/mol | 
| IUPAC Name | (2-methoxynaphthalen-1-yl)methanamine | 
| Standard InChI | InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3 | 
| Standard InChI Key | REAOSNBEURFYOE-UHFFFAOYSA-N | 
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CN | 
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CN | 
Introduction
Chemical Structure and Properties
Structure and Identification
(2-Methoxynaphthalen-1-yl)methanamine consists of a naphthalene core with a methoxy substituent at position 2 and an aminomethyl group at position 1. This arrangement creates a molecule with both hydrophobic (naphthalene ring) and hydrophilic (amine group) characteristics, contributing to its unique chemical behavior.
The compound is identified by the following parameters:
| Property | Value | 
|---|---|
| CAS Number | 136402-93-2 | 
| Molecular Formula | C₁₂H₁₃NO | 
| Molecular Weight | 187.24 g/mol | 
| IUPAC Name | (2-Methoxynaphthalen-1-yl)methanamine | 
| Synonyms | C-(2-Methoxy-naphthalen-1-yl)-methylamine, 1-aminomethyl-2-methoxynaphthalene, 2-methoxynaphthylmethylamine | 
Physical Properties
The physical properties of (2-Methoxynaphthalen-1-yl)methanamine can be inferred from its structure and compared with similar compounds:
| Property | Predicted Value | 
|---|---|
| Physical State | Likely solid at room temperature | 
| Melting Point | Expected range: 80-120°C | 
| Solubility | Likely soluble in organic solvents (methanol, ethanol, acetone, dichloromethane); limited solubility in water | 
| Appearance | Likely white to off-white crystalline solid | 
Chemical Properties
The chemical behavior of (2-Methoxynaphthalen-1-yl)methanamine is largely governed by its functional groups:
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Primary Amine Group (-CH₂NH₂): - 
Exhibits basic properties (acts as a Brønsted-Lowry base) 
- 
Nucleophilic character allows reactions with electrophiles 
- 
Can form salts with acids 
- 
Participates in condensation reactions with carbonyl compounds 
 
- 
- 
Methoxy Group (-OCH₃): - 
Electron-donating by resonance to the naphthalene ring 
- 
Enhances nucleophilicity of the aromatic ring 
- 
Relatively stable under basic conditions, susceptible to cleavage under strong acidic conditions 
 
- 
- 
Naphthalene Core: - 
Provides aromatic character 
- 
Can undergo electrophilic aromatic substitution reactions 
- 
Exhibits fluorescence properties 
 
- 
Synthesis Methods
Reduction of Nitriles or Amides
Starting from the corresponding nitrile or amide derivative:
- 
(2-Methoxynaphthalen-1-yl)carbonitrile → Reduction → (2-Methoxynaphthalen-1-yl)methanamine 
- 
(2-Methoxynaphthalen-1-yl)carboxamide → Reduction → (2-Methoxynaphthalen-1-yl)methanamine 
Suitable reducing agents include lithium aluminum hydride (LiAlH₄), borane-THF complex, or catalytic hydrogenation systems.
From Halides via Gabriel Synthesis
The Gabriel synthesis provides a potential route:
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(2-Methoxynaphthalen-1-yl)methyl halide + Potassium phthalimide → N-[(2-Methoxynaphthalen-1-yl)methyl]phthalimide 
- 
Hydrazinolysis → (2-Methoxynaphthalen-1-yl)methanamine 
Adapted Synthesis from Related Compounds
Drawing parallels from the preparation of N-methyl-1-naphthalenemethanamine described in patent literature, the synthesis might involve:
- 
Starting with 2-methoxynaphthalene 
- 
Introducing the aminomethyl group through appropriate functionalization 
- 
Final purification through acid/base workup and distillation 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR spectral features for (2-Methoxynaphthalen-1-yl)methanamine:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | 
|---|---|---|---|
| Naphthalene aromatic protons | 7.0-8.5 | Complex multiplets | 6H | 
| -CH₂NH₂ | 4.1-4.3 | Singlet | 2H | 
| -OCH₃ | 3.8-4.0 | Singlet | 3H | 
| -NH₂ | 1.5-2.0 | Broad singlet | 2H | 
Expected ¹³C-NMR signals would include carbonyl carbons, aromatic carbons, and signals for the methoxy and aminomethyl carbons, providing confirmation of the carbon skeleton.
Mass Spectrometry
Mass spectral analysis would likely show:
- 
Molecular ion peak at m/z 187 [M]⁺ 
- 
Fragment ions corresponding to: - 
Loss of amine group [M-NH₂]⁺ at m/z 171 
- 
Loss of methoxy group [M-OCH₃]⁺ at m/z 156 
- 
Naphthalene-derived fragments 
 
- 
Infrared Spectroscopy
Expected characteristic IR bands:
| Functional Group | Wavenumber Range (cm⁻¹) | 
|---|---|
| N-H stretching (primary amine) | 3300-3500 | 
| Aromatic C-H stretching | 3000-3100 | 
| Aliphatic C-H stretching | 2800-3000 | 
| C=C aromatic stretching | 1450-1600 | 
| C-O stretching (methoxy) | 1050-1150 | 
| N-H bending | 1550-1650 | 
Comparative Analysis with Related Compounds
Understanding (2-Methoxynaphthalen-1-yl)methanamine's properties and potential applications can be enhanced by comparing it with structurally related compounds:
The positional isomer 2-(7-Methoxynaphthalen-1-yl)ethanamine differs in having the methoxy group at position 7 rather than position 2, and contains an additional methylene group in the amine chain . The more complex analog 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine incorporates a 3-methylpiperidine moiety, significantly altering its physicochemical properties and potential biological activities.
Analytical Methods
Several analytical techniques are suitable for the identification and characterization of (2-Methoxynaphthalen-1-yl)methanamine:
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): - 
Reversed-phase HPLC with UV detection at 220-280 nm 
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Mobile phase: Acetonitrile/water with buffer (e.g., 0.1% formic acid) 
 
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Gas Chromatography (GC): - 
Suitable after derivatization to enhance volatility 
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Flame ionization detection (FID) or mass spectrometry (MS) detection 
 
- 
- 
Thin-Layer Chromatography (TLC): - 
Silica gel plates 
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Development systems: Ethyl acetate/hexanes or dichloromethane/methanol mixtures 
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Visualization with UV light or ninhydrin spray 
 
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